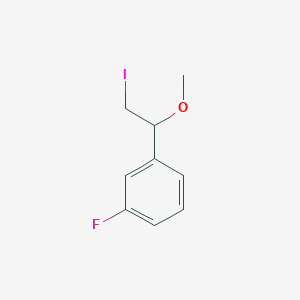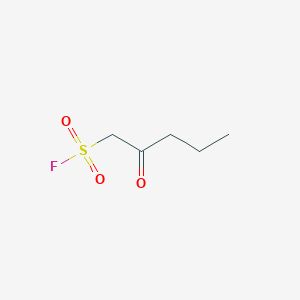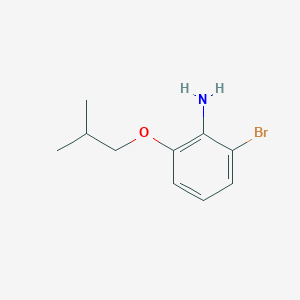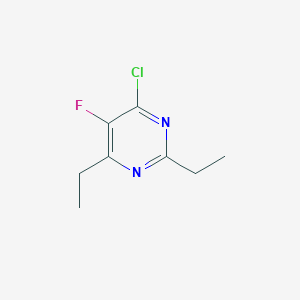
4-Chloro-2,6-diethyl-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-diethyl-5-fluoropyrimidine is an organofluorine compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-diethyl fluoropropionate with formamidine acetate in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a tertiary amine catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-diethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-diethyl-5-fluoropyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-diethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with distinct properties and uses in medicinal chemistry.
4,6-Dichloro-5-fluoropyrimidine: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
4-Chloro-2,6-diethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both ethyl groups and halogen atoms enhances its versatility as a synthetic intermediate and its potential biological activity.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
4-chloro-2,6-diethyl-5-fluoropyrimidine |
InChI |
InChI=1S/C8H10ClFN2/c1-3-5-7(10)8(9)12-6(4-2)11-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZSBPZADKBAUUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)CC)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
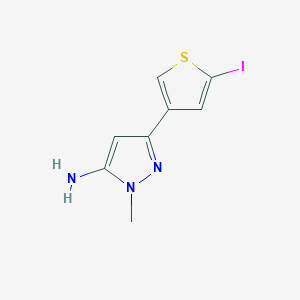
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
amine](/img/structure/B13315572.png)
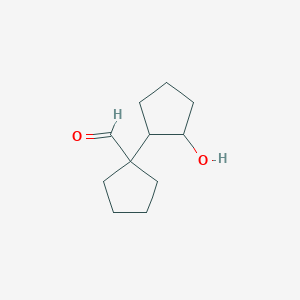
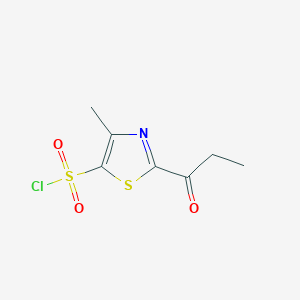
amine](/img/structure/B13315585.png)
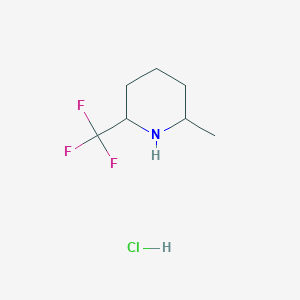
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
